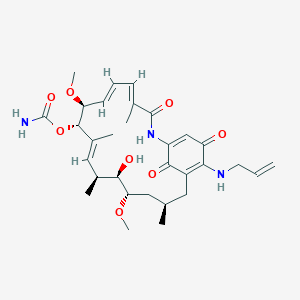

17-Allylamino-17-demethoxygeldanamycin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C31H43N3O8 |

|---|---|

分子量 |

585.7 g/mol |

IUPAC名 |

[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9+,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1 |

InChIキー |

AYUNIORJHRXIBJ-HTLBVUBBSA-N |

異性体SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)\C)OC)OC(=O)N)\C)C)O)OC |

正規SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |

製品の起源 |

United States |

Foundational & Exploratory

17-Allylamino-17-demethoxygeldanamycin (17-AAG): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

17-Allylamino-17-demethoxygeldanamycin (17-AAG, Tanespimycin) is a derivative of the benzoquinone ansamycin (B12435341) antibiotic geldanamycin. It has garnered significant interest in oncology research due to its potent antitumor activity. This document provides an in-depth technical overview of the core mechanism of action of 17-AAG, focusing on its interaction with its primary molecular target, Heat Shock Protein 90 (Hsp90). We will explore the downstream consequences of this interaction, including the disruption of key oncogenic signaling pathways and the induction of cell cycle arrest and apoptosis. This guide also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and workflows to support further research and drug development efforts in this area.

Core Mechanism of Action: Hsp90 Inhibition

The primary mechanism of action of 17-AAG is the specific and potent inhibition of Heat Shock Protein 90 (Hsp90), a highly conserved molecular chaperone.

Binding to the Hsp90 ATP Pocket

Hsp90 possesses an N-terminal ATP-binding pocket that is crucial for its chaperone function. The binding and hydrolysis of ATP drive a conformational cycle that enables Hsp90 to interact with and stabilize a wide array of "client" proteins, many of which are critical for cancer cell survival and proliferation. 17-AAG competitively binds to this N-terminal ATP-binding pocket with high affinity, displacing ATP and locking Hsp90 in a conformation that is incompetent for its chaperone activity.[1][2] This inhibitory action is selective for the active, multichaperone complex form of Hsp90, which is more prevalent in tumor cells, contributing to the tumor-selective activity of the drug.[3]

Disruption of the Hsp90 Chaperone Cycle

By occupying the ATP-binding site, 17-AAG inhibits the intrinsic ATPase activity of Hsp90. This disruption of the ATP-dependent conformational cycle prevents the proper folding, maturation, and stabilization of Hsp90 client proteins.

Ubiquitination and Proteasomal Degradation of Client Proteins

Unable to be properly chaperoned, Hsp90 client proteins become destabilized, misfolded, and are subsequently targeted for degradation via the ubiquitin-proteasome pathway. This process is often mediated by the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsc70-interacting protein), which recognizes the misfolded client proteins bound to the inactive Hsp90 complex.

Downstream Signaling Consequences

The inhibition of Hsp90 by 17-AAG leads to the degradation of a multitude of client proteins, many of which are key components of oncogenic signaling pathways. This pleiotropic effect allows 17-AAG to simultaneously disrupt multiple pathways that are critical for tumor growth and survival.

Impact on the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and metabolism. Akt (Protein Kinase B) is a well-established Hsp90 client protein. Treatment with 17-AAG leads to the degradation of Akt, resulting in the inhibition of downstream pro-survival signaling.[2][4]

Impact on the RAF/MEK/ERK (MAPK) Signaling Pathway

The RAF/MEK/ERK pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. c-Raf (Raf-1) and mutant B-Raf are Hsp90 client proteins. Inhibition of Hsp90 by 17-AAG leads to the degradation of these kinases, thereby blocking MAPK signaling.[5][6]

Cellular Effects of 17-AAG

The disruption of key signaling pathways by 17-AAG culminates in several observable cellular effects, including cell cycle arrest and apoptosis.

Cell Cycle Arrest

17-AAG treatment has been shown to induce cell cycle arrest in various cancer cell lines. This is often due to the degradation of cell cycle-related Hsp90 client proteins such as CDK4 and CDK6.[7]

Apoptosis

By downregulating pro-survival proteins like Akt and promoting the degradation of other key signaling molecules, 17-AAG can induce programmed cell death, or apoptosis.[2][3]

Quantitative Data

Table 1: Binding Affinity of 17-AAG for Hsp90

| Parameter | Value | Method | Reference |

| Kd | ~1.2 µM | Competitive Binding Assay | [8] |

| Kd | 70 nM (Histones to Hsp90) | Surface Plasmon Resonance | [9] |

Note: Binding affinities can vary depending on the experimental conditions and the specific Hsp90 isoform.

Table 2: IC50 Values of 17-AAG in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |

| SKBR-3 | Breast Cancer | 70 | Not Specified | [10] |

| JIMT-1 | Breast Cancer | 10 | Not Specified | [10] |

| Hep3B | Hepatocellular Carcinoma | 2600 | 72 | [3] |

| HuH7 | Hepatocellular Carcinoma | 430 | 72 | [3] |

| Multiple Esophageal Squamous Cell Carcinoma Lines | Esophageal Cancer | ~10-100 | 72 | [11] |

Table 3: Degradation of Hsp90 Client Proteins by 17-AAG

| Client Protein | Cell Line | 17-AAG Concentration | Time | Degradation | Reference |

| Her2/ErbB2 | SKOv3 | 3 µM | 5 h | Significant | [12] |

| Akt | MCF-7 | 3 µM | 48 h | Depletion | [13] |

| c-Raf | MCF-7 | 3 µM | 48 h | Depletion | [13] |

| Mutant B-Raf (V600E) | SK-Mel-28 | 100 nM | 24 h | >90% | [5] |

| Akt | Hodgkin's Lymphoma Cells | Not Specified | Time-dependent | Depletion | [7] |

| Oct4 | IMR-32 | 1 µM | 24 h | 40% reduction | [14] |

| HMGA1 | IMR-32 | 1 µM | 24 h | 20% reduction | [14] |

Experimental Protocols

Western Blotting for Client Protein Degradation

This protocol outlines the steps to assess the degradation of Hsp90 client proteins following treatment with 17-AAG.

Materials:

-

Cell culture reagents

-

17-AAG

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target client proteins (e.g., Her2, Akt, c-Raf) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of 17-AAG or vehicle control for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify band intensities. Normalize the intensity of the target protein to the loading control to determine the extent of degradation.[1][15]

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

Cell culture medium

-

17-AAG

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

-

Drug Treatment: Treat cells with a range of 17-AAG concentrations and a vehicle control.

-

MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Hsp90-Client Interaction

This protocol is used to assess the disruption of the interaction between Hsp90 and its client proteins by 17-AAG.

Materials:

-

Cell culture reagents and 17-AAG

-

Co-IP lysis buffer

-

Primary antibody against Hsp90 or the client protein

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with 17-AAG or vehicle control and lyse with a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with a primary antibody against Hsp90 (or the client protein) to form an antibody-protein complex.

-

Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complex.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Hsp90 and the client protein of interest to observe the presence or absence of their interaction.[16][17]

Experimental and Logical Workflows

Conclusion

This compound exerts its potent antitumor effects through the specific inhibition of Hsp90. By binding to the N-terminal ATP pocket, 17-AAG disrupts the chaperone's function, leading to the ubiquitin-mediated proteasomal degradation of a wide array of oncogenic client proteins. This results in the simultaneous blockade of multiple critical signaling pathways, ultimately inducing cell cycle arrest and apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Hsp90 inhibitors like 17-AAG.

References

- 1. benchchem.com [benchchem.com]

- 2. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heat shock protein 90 inhibition abrogates hepatocellular cancer growth through cdc2-mediated G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. V600E B-Raf requires the Hsp90 chaperone for stability and is degraded in response to Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Inhibition of heat shock protein 90 function by 17-allylamino-17-demethoxy-geldanamycin in Hodgkin's lymphoma cells down-regulates Akt kinase, dephosphorylates extracellular signal-regulated kinase, and induces cell cycle arrest and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding affinity of proteins to hsp90 correlates with both hydrophobicity and positive charges. A surface plasmon resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pertuzumab Increases 17-AAG-Induced Degradation of ErbB2, and This Effect Is Further Increased by Combining Pertuzumab with Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]

- 15. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

The Genesis of an HSP90 Inhibitor: A Technical Guide to the Discovery and History of 17-AAG

For Immediate Release

This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of 17-allylamino-17-demethoxygeldanamycin (17-AAG, also known as tanespimycin), a seminal inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the preclinical and clinical development of this important molecule.

From Natural Product to Clinical Candidate: A Historical Perspective

The journey to 17-AAG began with the discovery of geldanamycin (B1684428), a natural product isolated from the bacterium Streptomyces hygroscopicus.[4][5] While showing potent antitumor activity, geldanamycin's clinical development was hampered by its poor solubility and significant hepatotoxicity.[4][6] This led to a search for derivatives with a more favorable therapeutic profile.

In the mid-1990s, scientists synthesized 17-AAG by replacing the methoxy (B1213986) group at position 17 of the geldanamycin structure with an allylamino group.[3] This modification resulted in a compound with comparable potency to geldanamycin but with markedly reduced toxicity, paving the way for its entry into clinical trials in 1999.[1][3]

Mechanism of Action: Disrupting the HSP90 Chaperone Cycle

17-AAG exerts its anticancer effects by potently and selectively inhibiting the ATPase activity of HSP90.[7] HSP90 is a molecular chaperone essential for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are critical for cancer cell growth, survival, and proliferation.[6] These clients include key oncogenic proteins such as HER2, Raf-1, and Akt.[8][9]

By binding to the N-terminal ATP-binding pocket of HSP90, 17-AAG locks the chaperone in a conformation that is incompetent for client protein activation.[6] This leads to the ubiquitination and subsequent proteasomal degradation of the client proteins, thereby simultaneously disrupting multiple oncogenic signaling pathways.[7] A hallmark of HSP90 inhibition by 17-AAG is the compensatory induction of the anti-apoptotic chaperone HSP72.[7]

Preclinical Activity of 17-AAG

The preclinical efficacy of 17-AAG has been demonstrated in a wide range of cancer cell lines and xenograft models. Its potency is typically characterized by the half-maximal inhibitory concentration (IC50) for cell growth inhibition and client protein degradation.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKBr3 | Breast Cancer | 31 | [9][10] |

| SKOV3 | Ovarian Cancer | - | [9][10] |

| G-415 | Gallbladder Cancer | <12,000 (significant viability reduction) | [11][12] |

| GB-d1 | Gallbladder Cancer | <12,000 (significant viability reduction) | [11][12] |

| IMR-32 | Neuroblastoma | ~500-1000 (significant viability reduction) | [6] |

| SK-N-SH | Neuroblastoma | ~500-1000 (significant viability reduction) | [6] |

Table 1: Preclinical Potency of 17-AAG in Various Cancer Cell Lines. Note: IC50 values can vary depending on the assay conditions and duration of exposure.

Clinical Development of 17-AAG

17-AAG entered Phase I clinical trials in 1999 to determine its safety, tolerability, pharmacokinetics, and maximum tolerated dose (MTD).[3] Subsequently, Phase II trials were initiated to evaluate its efficacy in various cancer types.

Phase I Clinical Trials

Phase I studies explored various dosing schedules, including daily and intermittent administration.[13] These trials established the MTD and identified the dose-limiting toxicities.

| Study | Dosing Schedule | MTD (mg/m²) | Dose-Limiting Toxicities | Number of Patients | Reference |

| Goetz et al. | Daily x 5 days, every 21 days | 56 | Hepatic toxicity | 54 | [13] |

| Goetz et al. | Daily x 3 days, every 14 days | 112 | - | 54 | [13] |

| Goetz et al. | Twice weekly for 2 weeks, every 3 weeks | 220 | - | 54 | [13] |

| Grem et al. | Weekly x 3, every 4 weeks | 295 | Pancreatitis, fatigue | 45 | [4] |

Table 2: Summary of Key Phase I Clinical Trials of 17-AAG.

Phase II Clinical Trials

Phase II trials of 17-AAG, both as a single agent and in combination, have been conducted in a variety of malignancies. While single-agent activity was modest in some tumor types, promising results were observed in combination therapies, particularly in HER2-positive breast cancer.

| Cancer Type | Treatment | Response Rate | Key Findings | Number of Patients | Reference |

| Metastatic Melanoma | 17-AAG monotherapy | No objective responses | Some evidence of disease stabilization. | 14 | [1][7] |

| Hormone-Refractory Prostate Cancer | 17-AAG monotherapy | No PSA response | Insufficient activity to warrant further investigation at the tested dose. | 15 | [8] |

| HER2+ Metastatic Breast Cancer | 17-AAG + Trastuzumab | 22% Overall Response Rate, 59% Clinical Benefit Rate | Significant anticancer activity in a trastuzumab-refractory population. | 31 | [6] |

Table 3: Selected Phase II Clinical Trial Results for 17-AAG.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the research and development of 17-AAG.

Synthesis of 17-AAG from Geldanamycin

Objective: To synthesize 17-AAG via nucleophilic substitution of the 17-methoxy group of geldanamycin with allylamine (B125299).

Materials:

-

Geldanamycin

-

Dry Dichloromethane (CH₂Cl₂)

-

Allylamine

-

Thin Layer Chromatography (TLC) supplies

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve a known quantity of geldanamycin in dry dichloromethane.

-

Add an excess (e.g., 5 equivalents) of allylamine dropwise to the geldanamycin solution.

-

Stir the reaction mixture at room temperature, protected from light.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, the product can be purified using standard chromatographic techniques.

This is a generalized procedure. For detailed synthesis protocols, refer to the primary literature.[14]

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of 17-AAG on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

17-AAG stock solution (in DMSO)

-

96-well cell culture plates

-

MTS reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of 17-AAG in cell culture medium.

-

Treat the cells with the 17-AAG dilutions and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of HSP90 Client Protein Degradation

Objective: To assess the effect of 17-AAG on the protein levels of HSP90 clients.

Materials:

-

Cancer cell line of interest

-

17-AAG

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with various concentrations of 17-AAG for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate.

HSP90 ATPase Activity Assay

Objective: To directly measure the inhibitory effect of 17-AAG on the ATP hydrolysis activity of HSP90.

Materials:

-

Recombinant HSP90 protein

-

Assay buffer

-

ATP

-

17-AAG

-

Malachite green reagent (for colorimetric detection of inorganic phosphate)

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add recombinant HSP90 to the assay buffer.

-

Add serial dilutions of 17-AAG or a vehicle control.

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and add malachite green reagent to detect the amount of inorganic phosphate (B84403) released.

-

Measure the absorbance at 620 nm.

-

Calculate the percent inhibition of ATPase activity compared to the vehicle control.

Conclusion and Future Directions

17-AAG has been a pivotal molecule in the field of cancer therapeutics, validating HSP90 as a viable drug target.[3] While its own clinical development has faced challenges, including formulation issues and modest single-agent efficacy in some settings, the knowledge gained from its study has paved the way for the development of second and third-generation HSP90 inhibitors with improved pharmacological properties.[11] The story of 17-AAG serves as a foundational chapter in the ongoing effort to target molecular chaperones for the treatment of cancer and other diseases.

References

- 1. Phase II Trial of this compound in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces downregulation of critical Hsp90 protein clients and results in cell cycle arrest and apoptosis of human urinary bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I pharmacokinetic-pharmacodynamic study of 17-(allylamino)-17-demethoxygeldanamycin (17AAG, NSC 330507), a novel inhibitor of heat shock protein 90, in patients with refractory advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Phase II trial of 17-allylamino, 17-demethoxygeldanamycin (17-AAG, tanespimycin) in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Phase II Trial of this compound (17-AAG) in Patients with Hormone-Refractory Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase I Trial of this compound in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Tanespimycin: A Technical Guide to Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanespimycin, also known as 17-AAG (17-N-allylamino-17-demethoxygeldanamycin), is a semi-synthetic derivative of the benzoquinone ansamycin (B12435341) antibiotic geldanamycin.[1] As a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), Tanespimycin has been the subject of extensive research and clinical investigation as an antineoplastic agent.[2][3] HSP90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are integral to oncogenic signaling pathways.[4] By inhibiting the intrinsic ATPase activity of HSP90, Tanespimycin triggers the ubiquitin-proteasome-mediated degradation of these client proteins, leading to cell cycle arrest, apoptosis, and the disruption of tumor growth.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to Tanespimycin.

Chemical Structure and Identification

Tanespimycin is a 19-membered macrocycle derived from geldanamycin, where the methoxy (B1213986) group at the 17-position is replaced by an allylamino group.[5] This modification reduces the hepatotoxicity observed with the parent compound, geldanamycin, while retaining potent HSP90 inhibitory activity.[3]

| Identifier | Value |

| IUPAC Name | [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate[5] |

| Synonyms | 17-AAG, 17-N-Allylamino-17-demethoxygeldanamycin, KOS-953, NSC 330507[5][6] |

| CAS Number | 75747-14-7[5][6] |

| Chemical Formula | C₃₁H₄₃N₃O₈[5][7] |

| Canonical SMILES | CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC[8] |

| InChI Key | AYUNIORJHRXIBJ-TXHRRWQRSA-N[7] |

Physicochemical Properties

The physicochemical properties of Tanespimycin are crucial for its formulation, delivery, and biological activity. A significant challenge in its clinical development has been its poor aqueous solubility.

| Property | Value | Source |

| Molecular Weight | 585.69 g/mol | [5][6][9] |

| Appearance | Purple to purplish-red solid | [6] |

| Melting Point | Not specified | |

| Solubility | DMSO: ≥ 100 mg/mL (170.73 mM) | [10] |

| Ethanol: Soluble to 10 mM | [8] | |

| Water: ~0.01 mg/mL | ||

| Storage | Store at 4°C, protected from light. In solvent, store at -20°C for up to 1 month or -80°C for up to 6 months. | [6][11] |

| Purity | >98% (Commercially available) | [8] |

Mechanism of Action

Tanespimycin exerts its anticancer effects by inhibiting the molecular chaperone HSP90. The HSP90 chaperone cycle is an ATP-dependent process essential for the proper folding and function of numerous client proteins involved in signal transduction, cell cycle regulation, and apoptosis.

Mechanism Steps:

-

Binding: Tanespimycin competitively binds to the N-terminal ATP-binding pocket of HSP90.[4] It has a high affinity, with a reported IC₅₀ of 5 nM in cell-free assays, and exhibits a 100-fold higher binding affinity for HSP90 from tumor cells compared to normal cells.[6][10]

-

Inhibition of ATPase Activity: This binding event inhibits the intrinsic ATPase activity of HSP90, which is critical for the conformational changes required to process client proteins.[1][12]

-

Client Protein Destabilization: The stalled chaperone cycle leads to the misfolding and destabilization of HSP90 client proteins.

-

Proteasomal Degradation: The misfolded client proteins are recognized by the cellular machinery and targeted for degradation via the ubiquitin-proteasome pathway.[1]

-

Downstream Effects: The degradation of key oncoproteins (e.g., HER2, AKT, RAF-1, CDK4, mutant p53) disrupts multiple signaling pathways, resulting in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[4][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Tanespimycin.

Synthesis of Tanespimycin from Geldanamycin

This protocol describes a common laboratory-scale synthesis.[5]

-

Materials:

-

Geldanamycin (GA)

-

Dry Dichloromethane (CH₂Cl₂)

-

Hexane

-

Thin Layer Chromatography (TLC) supplies (e.g., 95:5 CHCl₃:MeOH mobile phase)

-

-

Procedure:

-

Dissolve Geldanamycin (e.g., 100 mg, 0.2 mmol) in dry CH₂Cl₂ (e.g., 2 mL) in a flask.

-

Add 5 equivalents of allylamine dropwise to the flask.

-

Stir the reaction at room temperature under low light conditions.

-

Monitor the reaction progress by TLC until completion (approximately 2 days). The product (Tanespimycin) should have an Rf of approximately 0.21 in a 95:5 CHCl₃:MeOH system.

-

Once complete, precipitate the product by adding hexane. Repeat the precipitation three times.

-

Centrifuge the mixture (e.g., at 2000 x g for 15 minutes) to pellet the product.

-

Evaporate the remaining solvent to yield the final product.

-

HSP90 ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by HSP90, allowing for the determination of an inhibitor's IC₅₀ value.[6][7]

-

Materials:

-

Purified recombinant human HSP90α

-

Tanespimycin stock solution (in DMSO)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂

-

ATP solution (1 mM in Assay Buffer)

-

Malachite Green Reagent

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of Tanespimycin in the assay buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

-

Add 20 µL of HSP90 solution (to a final concentration of ~0.5 µ g/well ) to each well except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATP solution (final concentration 200 µM).

-

Incubate the plate at 37°C for 90 minutes.

-

Stop the reaction by adding 150 µL of Malachite Green Reagent.

-

Incubate at room temperature for 15 minutes to allow color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

-

Cell Viability (MTT) Assay

This assay determines the effect of Tanespimycin on cell proliferation and viability.[6]

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3)

-

Complete cell culture medium

-

Tanespimycin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of Tanespimycin for a specified time (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

-

Western Blot Analysis of Client Protein Degradation

This method assesses the downstream effect of Tanespimycin by measuring the levels of specific HSP90 client proteins.[6][11]

-

Materials:

-

Treated and untreated cell lysates

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-HER2, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Lysis: Treat cells with Tanespimycin for a specified time (e.g., 24 hours). Lyse the cells using ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to an HSP90 client protein or a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply a chemiluminescent substrate. Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the client protein levels to the loading control to determine the extent of degradation.

-

Conclusion

Tanespimycin remains a cornerstone molecule for the study of HSP90 inhibition. Its well-characterized structure, potent biological activity, and the extensive body of research surrounding it provide a valuable platform for drug discovery and cancer biology research. The protocols and data presented in this guide offer a comprehensive resource for professionals seeking to work with and understand this important compound. While its clinical development was halted, the insights gained from Tanespimycin continue to inform the development of next-generation HSP90 inhibitors.

References

- 1. Tanespimycin - Wikipedia [en.wikipedia.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 5. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and biological evaluation of geldanamycin–ferulic acid conjugate as a potent Hsp90 inhibitor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08665J [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

17-AAG: A Technical Guide to its Biological Activity and Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-N-allylamino-17-demethoxygeldanamycin (17-AAG), also known as tanespimycin, is a derivative of the ansamycin (B12435341) antibiotic geldanamycin.[1] It is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[2][3] By inhibiting Hsp90, 17-AAG disrupts multiple oncogenic signaling pathways simultaneously, making it an attractive agent for cancer therapy.[4][5] This technical guide provides an in-depth overview of the biological activity of 17-AAG, its cellular targets, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

17-AAG exerts its biological effects by binding to the highly conserved N-terminal ATP-binding pocket of Hsp90.[3][6] This competitive inhibition of ATP binding locks the Hsp90 chaperone in a conformation that is unable to process its client proteins.[6] Consequently, the client proteins become destabilized, ubiquitinated, and subsequently targeted for degradation by the proteasome.[3][6] This leads to the depletion of key proteins involved in signal transduction, cell cycle regulation, and apoptosis.[3] Interestingly, Hsp90 in tumor cells exists in a high-affinity, activated multi-chaperone complex, which results in a significantly higher binding affinity for 17-AAG compared to Hsp90 in normal cells.[7] This provides a therapeutic window, allowing for selective targeting of cancer cells.

Cellular Targets of 17-AAG

The primary cellular target of 17-AAG is Hsp90. The inhibition of Hsp90 leads to the degradation of a wide array of "client" proteins. These clients are often key drivers of oncogenesis and include:

-

Protein Kinases:

-

Steroid Hormone Receptors:

-

Transcription Factors:

-

Mutant p53[9]

-

Hypoxia-inducible factor 1-alpha (HIF-1α)

-

-

Other Oncogenic Proteins:

Data Presentation: In Vitro Efficacy of 17-AAG

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 17-AAG in various cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| BT474 | Breast Cancer | 5-6 | [10] |

| SKBR-3 | Breast Cancer | 70 | [11] |

| JIMT-1 | Breast Cancer (Trastuzumab-resistant) | 10 | [11] |

| LNCaP | Prostate Cancer | 25 | [12] |

| LAPC-4 | Prostate Cancer | 40 | [12] |

| DU-145 | Prostate Cancer | 45 | [12] |

| PC-3 | Prostate Cancer | 25 | [12] |

| SF268 | Glioblastoma | Varies | [13] |

| U87MG | Glioblastoma | Varies | [13] |

| KNS42 | Glioblastoma | Varies | [13] |

| N87 | Gastric Carcinoma | 5-6 | [10] |

| SKOV3 | Ovarian Cancer | 5-6 | [10] |

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the duration of drug exposure.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Hsp90 chaperone cycle and the mechanism of inhibition by 17-AAG.

Caption: The PI3K/Akt signaling pathway and its disruption by 17-AAG through Hsp90 inhibition.

Caption: The Raf/MEK/ERK (MAPK) signaling pathway and its inhibition by 17-AAG.

Caption: A typical experimental workflow for evaluating the biological activity of 17-AAG.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of 17-AAG and to calculate its IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

17-AAG stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for solubilization)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of 17-AAG in complete medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of 17-AAG. Include wells with vehicle (DMSO) as a control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the 17-AAG concentration to determine the IC50 value.

Western Blot Analysis for Client Protein Degradation

This protocol is used to assess the effect of 17-AAG on the expression levels of Hsp90 client proteins.

Materials:

-

Cancer cell line of interest

-

6-well tissue culture plates

-

17-AAG stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Akt, Raf-1, HER2, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of 17-AAG for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by 17-AAG.

Materials:

-

Cancer cell line of interest

-

6-well tissue culture plates

-

17-AAG stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 17-AAG for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add additional 1X binding buffer to each sample and analyze immediately by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Conclusion

17-AAG is a potent and selective inhibitor of Hsp90 with significant anti-tumor activity across a range of cancer types. Its ability to simultaneously disrupt multiple oncogenic signaling pathways by promoting the degradation of key client proteins underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the biological activity and cellular effects of 17-AAG and other Hsp90 inhibitors. While 17-AAG itself has faced challenges in clinical development due to factors such as poor solubility and hepatotoxicity, it has paved the way for the development of second and third-generation Hsp90 inhibitors with improved pharmacological properties.[7] The continued study of Hsp90 and its inhibitors remains a promising avenue in the pursuit of novel cancer therapies.

References

- 1. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure, Function, and Regulation of the Hsp90 Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. aacrjournals.org [aacrjournals.org]

Geldanamycin vs. 17-AAG: A Technical Comparison of Two Seminal HSP90 Inhibitors

A Whitepaper for Drug Development Professionals

Executive Summary

Heat Shock Protein 90 (HSP90) is a molecular chaperone critical for the stability and function of numerous client proteins, many of which are integral to oncogenic signaling pathways. Its inhibition represents a compelling strategy for cancer therapy. Geldanamycin (B1684428), a natural ansamycin (B12435341) antibiotic, was one of the first identified HSP90 inhibitors. However, its clinical development was hampered by significant hepatotoxicity and poor solubility.[1][2][3][4] To overcome these limitations, the semi-synthetic derivative 17-allylamino-17-demethoxygeldanamycin (17-AAG, Tanespimycin) was developed.[5][6] This document provides an in-depth technical comparison of the structural, physicochemical, and biological properties of Geldanamycin and 17-AAG, offering valuable insights for researchers in oncology and drug development.

Core Structural Differences

The fundamental difference between Geldanamycin and 17-AAG lies at the 17-position of the ansa-macrocyclic ring. In Geldanamycin, this position is occupied by a methoxy (B1213986) group (-OCH3). The development of 17-AAG involved the nucleophilic substitution of this methoxy group with an allylamino group (-NHCH2CH=CH2).[5][7]

This single modification was strategically designed to mitigate the liabilities of the parent compound. The introduction of the allylamino group reduces the electrophilicity of the benzoquinone ring and improves the aqueous solubility of the molecule.[5] These changes collectively contribute to the reduced hepatotoxicity and more favorable pharmacological profile observed with 17-AAG compared to Geldanamycin.[1][5]

Comparative Physicochemical and Pharmacokinetic Data

The structural alteration from Geldanamycin to 17-AAG imparts significant changes in their physicochemical and pharmacokinetic profiles. The following table summarizes key quantitative data for these two compounds.

| Property | Geldanamycin (GM) | This compound (17-AAG) | Key Implications & References |

| Molecular Weight ( g/mol ) | 560.6 | 585.7 | The addition of the allylamino group increases the molecular weight.[8] |

| Aqueous Solubility | Poor | Limited, but improved over Geldanamycin | 17-AAG's improved solubility was a key driver for its development, though it still presents formulation challenges.[2][5][9][10] |

| HSP90 Binding Affinity (Kd) | ~30 nM - 1 µM (Varies with assay conditions) | ~0.4 µM (Filter binding assay); Potency can be 2-fold higher for its hydroquinone (B1673460) metabolite. | Both compounds bind to the N-terminal ATP pocket. Binding affinity can be method-dependent, with some studies showing slow, tight-binding characteristics.[11][12][13] |

| In Vitro Potency (GI50/IC50) | Potent, low nM range | Potent, low nM range (e.g., ~18-410 nM in ovarian cancer lines; ~120 nM mean in NCI-60 panel) | Both exhibit strong anti-proliferative activity in vitro, though potency varies across cell lines.[14][15] |

| Metabolism | Primarily reduction to hydroquinone. | Primarily metabolized by CYP3A4. Its major active metabolite is 17-aminogeldanamycin (17-AG). Reduction to a hydroquinone by NQO1 also occurs and is a more potent form.[16][17][18] | The differing metabolic pathways influence both efficacy and toxicity profiles. NQO1 expression can sensitize tumors to 17-AAG.[18] |

| Key Toxicities | Hepatotoxicity (Dose-limiting) | Hepatotoxicity (Less severe than Geldanamycin), diarrhea, nausea, vomiting. | The reduced hepatotoxicity of 17-AAG was a major clinical advancement over Geldanamycin.[1][2][19][20][21] |

| Clinical Status | Halted due to toxicity.[1][4] | Halted, despite reaching Phase III trials, due to limited efficacy, toxicity, and formulation issues.[5] | 17-AAG's development paved the way for next-generation HSP90 inhibitors. |

Mechanism of Action & Signaling Pathway

Both Geldanamycin and 17-AAG share a common mechanism of action. They are competitive inhibitors that bind to the N-terminal ATP-binding pocket of HSP90.[3][22][23] This binding event prevents the hydrolysis of ATP, which is essential for the chaperone's function. The inhibition of the HSP90 chaperone cycle leads to the misfolding, ubiquitination, and subsequent degradation of a wide array of HSP90 "client" proteins by the proteasome.[15][24] Many of these client proteins are oncoproteins critical for tumor growth and survival, including HER2, Raf-1, and Akt.[25]

Key Experimental Protocols

Protocol: HSP90 Binding Affinity via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[26][27]

-

Objective: To quantify the binding affinity of Geldanamycin or 17-AAG to recombinant human HSP90.

-

Materials:

-

Recombinant full-length human HSP90α.

-

Geldanamycin or 17-AAG stock solution in DMSO.

-

ITC Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Isothermal Titration Calorimeter.

-

-

Methodology:

-

Preparation: Dialyze the HSP90 protein extensively against the ITC buffer. Dissolve the inhibitor in the same buffer to the desired concentration, ensuring the final DMSO concentration is matched between the syringe (ligand) and cell (protein) to minimize heat of dilution artifacts.

-

Loading: Load the protein solution (e.g., 10-20 µM) into the sample cell and the inhibitor solution (e.g., 100-200 µM) into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution at a constant temperature (e.g., 25°C).

-

Data Acquisition: Record the heat change after each injection.

-

-

Data Analysis: Integrate the raw thermal power data to obtain the heat per injection. Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g., one-site binding) to calculate the Kd, stoichiometry, and enthalpy of binding.[28][29]

Protocol: In Vitro Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[30][31][32]

-

Objective: To determine the concentration of Geldanamycin or 17-AAG that inhibits the growth of a cancer cell line by 50% (GI50).

-

Materials:

-

Cancer cell line (e.g., SK-Br-3, HeLa).

-

Complete cell culture medium.

-

Geldanamycin or 17-AAG.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well microplates.

-

-

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Geldanamycin or 17-AAG for a specified period (e.g., 72 hours). Include vehicle-only (DMSO) controls.

-

MTT Addition: Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[30][33] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Aspirate the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.

-

-

Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control cells, and plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression to calculate the GI50 value.

Protocol: Client Protein Degradation via Western Blot

Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate, providing direct evidence of HSP90 inhibition.[34][35]

-

Objective: To visualize the degradation of HSP90 client proteins (e.g., AKT, HER2) in cancer cells following treatment with Geldanamycin or 17-AAG.

-

Materials:

-

Treated cancer cell lysates.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[15]

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.

-

Primary antibodies (specific for client proteins and a loading control like β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

-

Methodology:

-

Cell Lysis: Treat cells with the inhibitor for a desired time (e.g., 24 hours), then wash with ice-cold PBS and lyse with buffer to extract total protein.[36]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[15]

-

SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[15]

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).[36]

-

Incubate with a primary antibody that specifically binds to the target client protein.

-

Wash, then incubate with an HRP-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection: Apply an ECL substrate, which reacts with HRP to produce light. Capture the chemiluminescent signal with a digital imaging system.[36]

-

-

Data Analysis: Compare the band intensity for the client protein in the treated samples to the untreated control. A decrease in intensity indicates protein degradation. Normalize the target protein bands to the loading control to account for any loading inaccuracies.

Conclusion and Future Perspective

Geldanamycin was a pioneering discovery that established HSP90 as a viable therapeutic target in oncology. However, its unfavorable toxicity profile rendered it unsuitable for clinical use.[4] The semi-synthetic derivative, 17-AAG, represented a significant step forward, demonstrating a similar mechanism of action with a markedly improved safety profile, particularly with respect to hepatotoxicity.[1][5] While 17-AAG ultimately failed to gain regulatory approval due to its own challenges with solubility, formulation, and modest single-agent efficacy, its journey through clinical trials provided invaluable proof-of-concept.[5] The lessons learned from both Geldanamycin and 17-AAG have been instrumental in guiding the design and development of second and third-generation HSP90 inhibitors with more desirable drug-like properties, which continue to be explored in various cancer settings.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibiting anti-cancer geldanamycin and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]

- 4. Phase I Trial of this compound in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tanespimycin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Tanespimycin | C31H43N3O8 | CID 6505803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 17-AAG: Significance and symbolism [wisdomlib.org]

- 10. agscientific.com [agscientific.com]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. benchchem.com [benchchem.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 20. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibitor geldanamycin and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Preliminary in vitro and in vivo Evaluation of the Effect and Action Mechanism of 17-AAG Combined With Azoles Against Azole-Resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Geldanamycin and this compound potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. merckmillipore.com [merckmillipore.com]

- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 32. broadpharm.com [broadpharm.com]

- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. benchchem.com [benchchem.com]

- 35. benchchem.com [benchchem.com]

- 36. benchchem.com [benchchem.com]

The Impact of 17-AAG on HSP90 Client Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins. Many of these client proteins are key signaling molecules, including kinases, transcription factors, and E3 ligases, that are often implicated in the development and progression of cancer. The dependency of cancer cells on a fully functional HSP90 chaperone machinery has made it an attractive target for cancer therapy.

17-allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of the natural product geldanamycin, is a potent inhibitor of HSP90.[1] It binds to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its ATPase activity, which is essential for its chaperone function.[2] This inhibition leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[2] The simultaneous degradation of multiple oncoproteins makes 17-AAG a promising anti-cancer agent, and it has been the subject of numerous preclinical and clinical investigations.[1][3]

This technical guide provides a comprehensive overview of the HSP90 client proteins affected by 17-AAG, presenting quantitative data on their degradation, detailed experimental protocols for their analysis, and visualizations of the key signaling pathways and experimental workflows involved.

Data Presentation: Quantitative Effects of 17-AAG on HSP90 Client Protein Levels

The following tables summarize the quantitative and semi-quantitative data from various studies on the degradation of HSP90 client proteins following treatment with 17-AAG. The data is primarily derived from Western blot analyses.

Table 1: Kinases

| Client Protein | Cell Line(s) | 17-AAG Concentration | Treatment Time | Observed Effect | Reference(s) |

| AKT (Protein Kinase B) | A673, A4573 | 0.25 µmol/L | 24 and 72 h | Degradation and decreased phosphorylation | [1] |

| LNCaP | 1 µM | 24 h | Decreased protein levels | [4] | |

| Myogenic cells | 0.5, 1, 2.5, 5 µM | 24 h | Dose-dependent decrease in total and phosphorylated Akt | [5] | |

| MCF-7 | 3 µM | 48 h | Depletion of total-Akt | [6] | |

| c-Raf | MCF-7 | 3 µM | 48 h | Depletion of c-Raf | [6] |

| CDK4 | HCT116 | Concentration-dependent | 72 h | Depletion | [2] |

| IGF1R | A673, A4573 | 0.25 µmol/L | 24 and 72 h | Degradation (more sensitive in A673) | [1] |

| c-Kit | A673, A4573 | 0.25 µmol/L | 24 and 72 h | Degradation (more sensitive in A673) | [1] |

| HER2 (ErbB2) | Prostate cancer cell lines | Not specified | Not specified | Decreased levels | [4] |

| MCF-7 | Not specified | Not specified | Degradation | [7] | |

| mTOR | A673, A4573 | 0.25 µmol/L | 24 and 72 h | Decreased phosphorylation | [1] |

| MAPK42/44 (ERK1/2) | A673, A4573 | 0.25 µmol/L | 24 and 72 h | Decreased phosphorylation | [1] |

| IMR-32, SK-N-SH | Not specified | Not specified | Decreased EGF- or FBS-induced ERK phosphorylation | [8] | |

| p-GSK3β Ser9 | Splenic lymphocytes (MRL/lpr mice) | Not specified | Not specified | Decreased expression | [9] |

Table 2: Transcription Factors and Other Proteins

| Client Protein | Cell Line(s) | 17-AAG Concentration | Treatment Time | Observed Effect | Reference(s) |

| Androgen Receptor (AR) | Prostate cancer cell lines | Not specified | Not specified | Decreased levels | [4] |

| Oct4 | IMR-32 | Not specified | 24 and 48 h | Significant down-regulation (0.6 and 0.4 fold-change) | [10] |

| SK-N-SH | Not specified | 24 and 48 h | Down-regulation | [10] | |

| HMGA1 | IMR-32 | Not specified | 24 and 48 h | Significant down-regulation (0.8 and 0.6 fold-change) | [10] |

| SK-N-SH | Not specified | 24 and 48 h | Down-regulation | [10] | |

| FABP5 | IMR-32 | Not specified | 24 and 48 h | Significant down-regulation (0.3 and 0.4 fold-change) | [10] |

| SK-N-SH | Not specified | 24 and 48 h | Down-regulation | [10] | |

| MYCN | SK-N-SH | Not specified | 24 and 48 h | Down-regulation | [10] |

| IMR-32 | Not specified | 48 h | Up-regulation (1.4 fold-change) | [10] | |

| Prohibitin (PHB) | SK-N-SH | Not specified | 24 and 48 h | Down-regulation | [10] |

| IMR-32 | Not specified | 48 h | Up-regulation (1.9 fold-change) | [10] |

Experimental Protocols

Protocol 1: Western Blot Analysis of HSP90 Client Protein Degradation

This protocol outlines the general steps for assessing the levels of HSP90 client proteins in cell lysates following treatment with 17-AAG.

1. Cell Culture and Treatment:

-

Culture the desired cell line (e.g., MCF-7, LNCaP, A673) in the appropriate growth medium and conditions.

-

Seed the cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of 17-AAG (e.g., 0.1 µM to 5 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[4][5][6]

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble proteins.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.

4. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

Load equal amounts of protein (e.g., 20-50 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Run the gel to separate the proteins by size.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

6. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the HSP90 client protein of interest overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

7. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal loading, probe the membrane with an antibody against a housekeeping protein, such as β-actin or GAPDH.

-

Quantify the band intensities using densitometry software to determine the relative decrease in client protein levels.

Protocol 2: Immunoprecipitation (IP) of HSP90-Client Protein Complexes

This protocol is used to assess the physical interaction between HSP90 and its client proteins and how this interaction is disrupted by 17-AAG.[1]

1. Cell Culture and Treatment:

-

Culture and treat cells with 17-AAG as described in Protocol 1.

2. Cell Lysis:

-

Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.

3. Pre-clearing the Lysate (Optional but Recommended):

-

Add protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

4. Immunoprecipitation:

-

Add a primary antibody against HSP90 or the specific client protein to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody.

-

Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.

-

Add protein A/G beads to capture the immune complexes and incubate for 2-4 hours at 4°C.

5. Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

6. Elution:

-

Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

7. Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting as described in Protocol 1, probing for both HSP90 and the client protein of interest to observe their co-immunoprecipitation.

Signaling Pathways and Experimental Workflows

Mechanism of 17-AAG Action and Client Protein Degradation

The following diagram illustrates the mechanism by which 17-AAG inhibits HSP90 and leads to the degradation of its client proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 17-AAG | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]

17-AAG (Tanespimycin): A Technical Guide to Preclinical Cancer Model Studies

Introduction

17-allylamino-17-demethoxygeldanamycin (17-AAG), also known as Tanespimycin, is a derivative of the natural product geldanamycin.[1] It is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer cell growth, survival, and proliferation.[2][3] By inhibiting HSP90, 17-AAG leads to the degradation of these oncogenic client proteins, disrupting multiple signaling pathways simultaneously.[2][4] This unique mechanism of action has made 17-AAG a subject of extensive preclinical research across a wide range of human cancers.[2][5] Although its clinical development has been hampered by poor water solubility and hepatotoxicity, the preclinical data for 17-AAG established a crucial foundation for the development of second-generation HSP90 inhibitors.[2][6] This guide provides an in-depth technical overview of the preclinical studies of 17-AAG in various cancer models, detailing its mechanism, efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

17-AAG exerts its anticancer effects by binding to the N-terminal ATP-binding pocket of HSP90.[4][7] This competitive inhibition disrupts the chaperone's intrinsic ATPase activity, which is critical for its function.[4][8] Consequently, HSP90 is locked in a conformation that is targeted by the ubiquitin-proteasome pathway, leading to the degradation of its client proteins.[4][7] Many of these client proteins are key drivers of oncogenesis, including HER2, AKT, Raf-1, CDK4, mutant p53, and EGFR.[4][9][10] The simultaneous degradation of multiple oncoproteins makes HSP90 inhibition an attractive therapeutic strategy.[2] A common pharmacodynamic marker for HSP90 inhibition is the compensatory induction of HSP70.[4][8]

Preclinical In Vitro Studies

17-AAG has demonstrated significant anti-proliferative and cytotoxic effects across a broad spectrum of human cancer cell lines. In vitro studies are fundamental for determining the drug's potency (IC50), cellular effects, and mechanism of action at the cellular level.

Data Presentation: In Vitro Efficacy (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The IC50 values for 17-AAG vary depending on the cancer cell line and the specific experimental conditions used.

| Cancer Type | Cell Line | IC50 Value (nM) | Reference |

| Breast Cancer | SKBR-3 (HER2+) | 70 | [11] |

| JIMT-1 (HER2+, Trastuzumab-resistant) | 10 | [11] | |

| BT474 (HER2+) | 5-6 | ||

| Ovarian Cancer | A2780 | 18.3 | [6] |

| CH1 | 410.1 | [6] | |

| Glioblastoma | N/A | General activity reported | [12] |

| Gallbladder Cancer | G-415, GB-d1 | Potent activity reported | [9] |

| Lung Cancer | H3122 (EML4-ALK) | High sensitivity reported | [13] |

| General Panel | NCI-60 Cell Line Panel | ~120 (Mean) | [14] |

Note: IC50 values can differ between studies due to variations in assay methodology and duration of drug exposure.

Cellular Effects

Preclinical in vitro studies have consistently shown that 17-AAG induces several key anti-cancer effects:

-

Inhibition of Cell Proliferation and Viability: Treatment with 17-AAG leads to a significant reduction in the proliferation and viability of cancer cells, as measured by assays like MTS or MTT.[7][9]

-

Induction of Apoptosis: 17-AAG promotes programmed cell death.[9][15] In some models, the induction of apoptosis is dependent on the expression of pro-apoptotic proteins like BAX.[4][8]

-

Cell Cycle Arrest: The compound can cause cells to arrest in specific phases of the cell cycle, most commonly the G2/M phase, preventing cell division.[5][9]

-

Inhibition of Migration: 17-AAG has been shown to reduce the migratory capacity of cancer cells.[7][9]

Experimental Protocols

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of 17-AAG concentrations (e.g., 0.1 nM to 1000 µM) for a specified duration (e.g., 24, 48, or 72 hours).[15] Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-